molecular formula C12H10N2O2 B026352 4'-Methyl-2,2'-bipyridine-4-carboxylic acid CAS No. 103946-54-9

4'-Methyl-2,2'-bipyridine-4-carboxylic acid

Cat. No. B026352
M. Wt: 214.22 g/mol
InChI Key: LEJWPWXRHHUDRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-bipyridine-2-carboxylic acid, a closely related compound, involves starting from 4,4'-bipyridine. Its reactions with transition metals such as zinc and manganese have been studied to establish the coordination characteristics of the product and of synthetic intermediates like 2-methyl-4,4'-bipyridine (Chen et al., 2006). Another approach involves the acid-directed in situ oxidation and decarboxylation of 4,4′,6,6′-tetramethyl-2,2′-bipyridine to synthesize derivatives (Kelly et al., 2013).

Molecular Structure Analysis

The molecular structure of 4,4'-bipyridine derivatives has been elucidated using single-crystal X-ray diffraction. The coordination chemistry reveals the ability of these ligands to form metal-containing building blocks, crucial for the assembly of mixed-metal framework materials. For instance, the mixed-metal coordination polymer Cu(PPCA)(2)HgI(2) showcases the structural potential of these ligands (Chen et al., 2006).

Chemical Reactions and Properties

Reactions with transition metals highlight the coordination capabilities of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid derivatives. These compounds are instrumental in forming coordination polymers and frameworks with various metals, demonstrating a wide range of chemical reactivity and versatility in synthesis (Ellsworth et al., 2008).

Scientific Research Applications

  • Synthesis of Organic-Soluble Lanthanide Complexes : It is utilized in creating new organic-soluble lanthanide complexes involving Eu(III), Tb(III), Sm(III), and Dy(III) (Krinochkin et al., 2019).

  • Ruthenium(II) Complex Synthesis : It's involved in synthesizing ruthenium(II) complexes containing 2,2′-bipyridine-4,4′-disulphonic and -5-sulphonic acids (Anderson et al., 1985).

  • Development of CORM-Peptide Nucleic Acid Bioconjugates : This acid serves as a building block in developing CORM-peptide nucleic acid bioconjugates for biosensing and biomedical applications (Bischof et al., 2013).

  • Photoinitiated Electron or Energy Transfer Studies : It's used in peptide assemblies to study photoinitiated electron or energy transfer (McCafferty et al., 1995).

  • Photoreduction of Water : This compound acts as a sensitizer for photoreduction of water in sacrificial cycles with ruthenium complexes (Launikonis et al., 1986).

  • Inhibition of Prolyl Hydroxylase : It is identified as a novel inhibitor of prolyl hydroxylase, with an IC50 of 0.19 microM, highlighting its potential in biochemical applications (Hales & Beattie, 1993).

  • Complexation of Lanthanide(III) Cations : The synthesized 5′-methyl-2,2′-bipyridine-6-carboxylic acid variant is useful for lanthanide(III) cations complexation (Charbonnière et al., 2001).

  • Electrochemiluminescence Immunoassays : It is employed as a label in electrochemiluminescence immunoassays, enhancing detection limits (Yu et al., 2016).

  • Chromophore-Donor-Acceptor Assembly : The acid-functionalized tris-heteroleptic chromophore-donor-acceptor assembly synthesized with this acid is used in various scientific research applications (Maxwell et al., 2000).

  • Solar Light Harvesting : Trinuclear ruthenium complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid are promising for solar light harvesting, showing high photon-to-current conversion efficiencies (Nazeeruddin et al., 1990).

properties

IUPAC Name

2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJWPWXRHHUDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456201
Record name 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-2,2'-bipyridine-4-carboxylic acid

CAS RN

103946-54-9
Record name 4′-Methyl[2,2′-bipyridine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103946-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4′-methyl-2,2′-bipyridine-4-carboxaldehyde (3.5 g, 15 mmol) in 95% EtOH (150 ml) was added a solution of AgNO3 (3.15 g) in water (32 ml). The suspension was stirred rapidly and 1M NaOH (79 ml) solution was added dropwise over 20 min to form Ag2O. The dark black solution was stirred for an additional 15 hrs. EtOH was removed by rotary evaporator and filtred to remove Ag2O and unreacted metallic Ag. The residue was washed with 1.3M NaOH (2*20 ml) and H2O 20 ml. The combined basic filterate was extracted with DCM to remove unreacted aldehyde and adjusted to pH 3.5 with 1:1(v/v) 4N HCl/AcOH to afford white compound. After keeping overnight at −10° C. the compound was collected and dried to afford pure compound 2.9 g (77%). Mass Spect. (FAB) MW 215 [M+]; NMR assigned.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
79 mL
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.15 g
Type
catalyst
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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